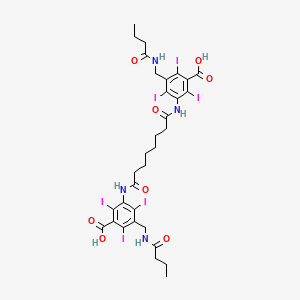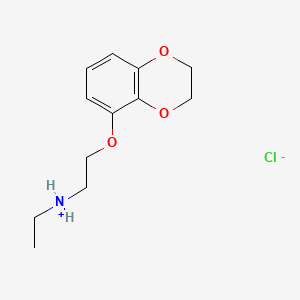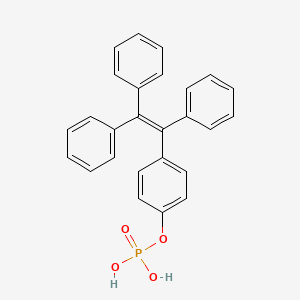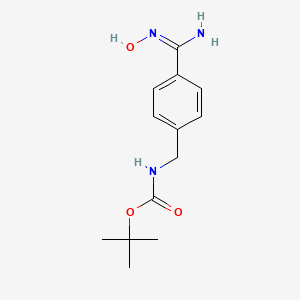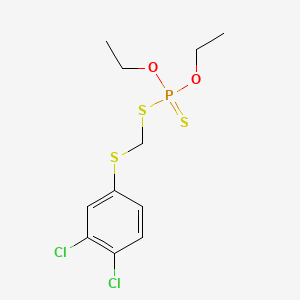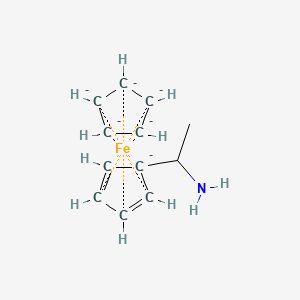
1-Cyclopenta-2,4-dien-1-ylethanamine;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-Aminoethyl]ferrocene is an organometallic compound that belongs to the ferrocene family. Ferrocene compounds are characterized by their sandwich-like structure, where a central iron atom is sandwiched between two cyclopentadienyl rings. [(1S)-Aminoethyl]ferrocene is notable for its chiral aminoethyl substituent, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-Aminoethyl]ferrocene typically involves the following steps:
Preparation of Ferrocene: Ferrocene is synthesized by reacting cyclopentadienyl anion with iron(II) chloride in an inert atmosphere.
Introduction of Aminoethyl Group: The aminoethyl group can be introduced through a Mannich reaction, where ferrocene reacts with formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of [(1S)-Aminoethyl]ferrocene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Ferrocene: Using large reactors to combine cyclopentadienyl anion and iron(II) chloride.
Functionalization: Introducing the aminoethyl group through controlled Mannich reactions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1S)-Aminoethyl]ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion using oxidizing agents like ferric chloride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Ferric chloride in an organic solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under mild conditions.
Major Products
Oxidation: Ferrocenium ion derivatives.
Reduction: Regenerated ferrocene.
Substitution: Functionalized ferrocene derivatives with diverse applications.
Scientific Research Applications
[(1S)-Aminoethyl]ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organometallic compounds.
Biology: Investigated for its potential as a bioactive molecule with anticancer and antimicrobial properties.
Medicine: Explored for drug development, particularly in designing ferrocenyl-based pharmaceuticals.
Industry: Utilized in catalysis and as a redox-active material in sensors and batteries.
Mechanism of Action
The mechanism of action of [(1S)-Aminoethyl]ferrocene involves:
Interaction with Biological Targets: The compound can interact with DNA and proteins, disrupting their function.
Redox Activity: The ferrocene moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce cellular damage.
Lipophilicity: The aminoethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cobaltocene: Similar structure but contains cobalt instead of iron.
Nickelocene: Contains nickel and exhibits different reactivity.
Ruthenocene: Contains ruthenium and is used in different catalytic applications.
Uniqueness
[(1S)-Aminoethyl]ferrocene is unique due to its chiral aminoethyl substituent, which imparts specific stereochemical properties and enhances its biological activity compared to other metallocenes .
Properties
Molecular Formula |
C12H15FeN-6 |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylethanamine;cyclopentane;iron |
InChI |
InChI=1S/C7H10N.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6H,8H2,1H3;1-5H;/q-1;-5; |
InChI Key |
CMFIKYRSTFDYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC([C-]1C=CC=C1)N.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


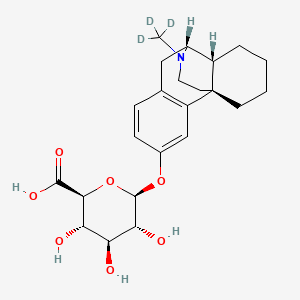
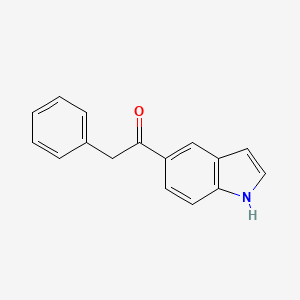
![Borate(1-), bis[1,2-benzenediolato(2-)-kappaO,kappaO']-, hydrogen, (T-4)-](/img/structure/B13749639.png)
![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)
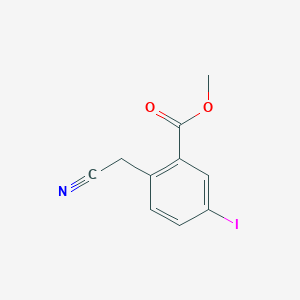
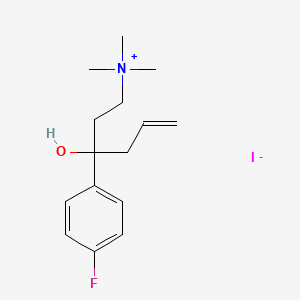
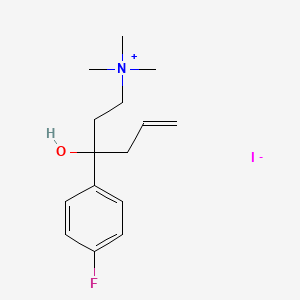

![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
